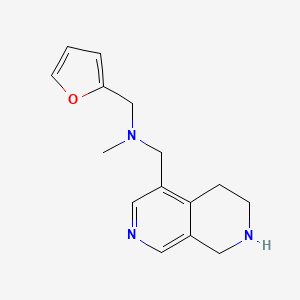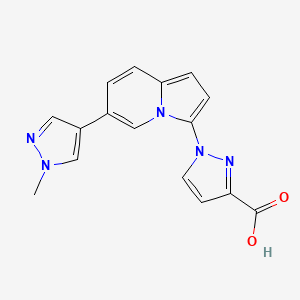![molecular formula C13H18N2O2S B8109599 N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B8109599.png)
N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of a furo[3,4-c]pyridine ring system and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,4-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydrofuran compound under acidic or basic conditions.
Introduction of the thiophene carboxamide group: This step involves the reaction of the furo[3,4-c]pyridine intermediate with a thiophene carboxylic acid derivative, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LAH, dry ether, reflux.
Substitution: Bromine, chloroform, room temperature.
Major Products
Oxidation: Thiophene sulfoxide, thiophene sulfone.
Reduction: Thiophene amine.
Substitution: Bromothiophene, nitrothiophene.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of furo[3,4-c]pyridine and thiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furo[3,4-c]pyridine ring system could interact with aromatic residues in the binding site, while the thiophene carboxamide group could form hydrogen bonds or other interactions with polar residues.
Comparison with Similar Compounds
Similar Compounds
- **N-((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)benzamide
- **N-((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-3-carboxamide
Uniqueness
N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide is unique due to the presence of both the furo[3,4-c]pyridine and thiophene carboxamide moieties. This combination is not commonly found in other compounds, which may lead to unique chemical and biological properties.
Properties
IUPAC Name |
N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-13(10-2-4-18-8-10)15-6-12-11-5-14-3-1-9(11)7-17-12/h2,4,8-9,11-12,14H,1,3,5-7H2,(H,15,16)/t9-,11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAPGBEFGGDIA-ZMLRMANQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1COC2CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
![3-((3Ar,8R,8Ar)-1,2,3,3A,8,8A-Hexahydroindeno[2,1-C]Pyrrol-8-Yl)-1,1-Dimethylurea](/img/structure/B8109528.png)
![1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B8109542.png)
![cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8109549.png)

![2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8109567.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B8109571.png)
![7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109579.png)
![4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8109583.png)
![2-(7-(Aminomethyl)-4,5-dihydropyrano[3,4-c]pyrazol-2(7H)-yl)-N,N-dimethylacetamide](/img/structure/B8109591.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide](/img/structure/B8109604.png)

![3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8109626.png)
![Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide](/img/structure/B8109628.png)
